![molecular formula C4H4ClF3N2O B1398634 5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride CAS No. 866496-24-4](/img/structure/B1398634.png)
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride
Overview
Description
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride (5-TFM-HCl) is a trifluoromethylated pyrazol derivative that has recently gained attention as a versatile reagent for the synthesis of a variety of compounds. It is a versatile reagent for the synthesis of a variety of compounds due to its high reactivity and its ability to form strong bonds with a wide variety of functional groups. 5-TFM-HCl also exhibits potential applications in the fields of drug discovery and development, as well as in the field of materials science.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various trifluoromethylazoles. For instance, trifluoroacetylation at certain positions of dihydropyrans and dihydrofurans, followed by treatment with hydrazine, leads to derivatives of 3-trifluoromethyl-1H-pyrazol. These synthesis methods are significant for developing compounds useful in measuring pH in biological media through 19F NMR spectroscopy (Jones et al., 1996).
Biological and Medicinal Research
- In medicinal research, derivatives of 5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride have been studied for their antimycobacterial activity. For example, certain dihydropyrazoles with trifluoromethyl groups exhibited activity against Mycobacterium tuberculosis, including INH-resistant strains (Almeida da Silva et al., 2008).
Material Science and Chemistry
- In material science, the compound has been used in developing new synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones, highlighting its versatility in creating new materials with specific properties (Grünebaum et al., 2016).
Analytical Chemistry
- 5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride plays a role in analytical chemistry, particularly in NMR spectroscopy, due to its trifluoromethyl group, which is significant for determining pKa values and studying molecular interactions in different pH environments (Jones et al., 1996).
properties
IUPAC Name |
5-(trifluoromethyl)-1,2-dihydropyrazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O.ClH/c5-4(6,7)2-1-3(10)9-8-2;/h1H,(H2,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPKNQCJDTUNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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